Calcium polystyrene sulfonate

Cardiorenal safety Hyperkalemia management Comparative effectiveness

Select CPS for hyperkalemia research requiring sodium-free potassium binding. Unlike SPS, CPS eliminates the ~1500 mg sodium load per 15 g dose associated with elevated heart failure risk (HR 1.24). Randomized trials confirm CPS does not induce hyperparathyroidism (iPTH elevation) or volume overload observed with SPS, while maintaining serum calcium/magnesium homeostasis. Potassium-lowering efficacy matches premium-priced SZC (1.17 vs. 1.24 mmol/L reduction) at superior pharmacoeconomic value. QC-aligned with BP 2025/JP 16: potassium exchange capacity 1.3–2.0 mEq/g, sodium ≤0.1%, residual styrene ≤1 ppm. Formulary-preferred for volume-overloaded, hypertensive, or heart failure models.

Molecular Formula C8H7CaO3S+
Molecular Weight 223.28 g/mol
CAS No. 37286-92-3
Cat. No. B3069740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium polystyrene sulfonate
CAS37286-92-3
Synonymscalcium polystyrene sulfonate
calcium resonium
Kalimate
Kayexalate
poly(styrene sulfonate sodium salt)
poly(styrenesulfonate)
polystyrene sulfonate
polystyrene sulfonic acid
polystyrene sulfonic acid, homopolymer, calcium salt
polystyrene sulfonic acid, homopolymer, sodium salt
PSSO3
Resonium-A
sodium polystyrene sulfonate
Molecular FormulaC8H7CaO3S+
Molecular Weight223.28 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2]
InChIInChI=1S/C8H8O3S.Ca/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+2/p-1
InChIKeyIJBYVKWTVVYTPL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Polystyrene Sulfonate (CAS 37286-92-3) – Procurement-Grade Overview for Scientific and Clinical Use


Calcium polystyrene sulfonate (CAS 37286-92-3) is a cation-exchange resin prepared in the calcium form, containing 6.5–9.5% w/w calcium and exchanging 1.3–2.0 mEq potassium per gram of dried substance [1]. It acts locally in the gastrointestinal tract without systemic absorption to reduce elevated serum potassium in hyperkalemia associated with chronic kidney disease, anuria, or oliguria . As a non-absorbed polymer, it provides a sodium-free alternative to sodium polystyrene sulfonate (SPS) for potassium binding [2].

Why Calcium Polystyrene Sulfonate (37286-92-3) Cannot Be Interchanged with Sodium Polystyrene Sulfonate or Newer Binders Without Clinical Consequence


Cation-exchange resins for hyperkalemia are not functionally interchangeable. The choice between calcium polystyrene sulfonate (CPS) and sodium polystyrene sulfonate (SPS) directly impacts patient mineral balance, volume status, and cardiovascular risk [1]. CPS avoids the substantial sodium load (1500 mg per 15 g dose) inherent to SPS, which has been associated with increased heart failure incidence (HR 1.24; 95% CI 1.00–1.53) in real-world comparative analysis [2]. Furthermore, CPS does not induce the hyperparathyroidism (increased iPTH) and volume overload (elevated ANP) observed with SPS in randomized controlled trials [3]. Even among newer binders such as sodium zirconium cyclosilicate (SZC), CPS demonstrates comparable efficacy (potassium reduction of 1.17 mmol/L vs. 1.24 mmol/L) with a smaller cost differential than often assumed, challenging the premise that newer agents automatically offer superior value [4].

Quantitative Comparative Evidence for Calcium Polystyrene Sulfonate (37286-92-3): Head-to-Head Data vs. Sodium Polystyrene Sulfonate and Sodium Zirconium Cyclosilicate


Reduced Heart Failure Risk vs. Sodium Polystyrene Sulfonate: Real-World Comparative Cohort Analysis

In a nationwide real-world dataset of 3,481 individuals newly prescribed either sodium polystyrene sulfonate (SPS) or calcium polystyrene sulfonate (CPS), SPS initiation was associated with a significantly higher risk of developing heart failure compared to CPS. Weighted Cox regression analysis demonstrated that SPS users had a 24% increased hazard of heart failure [1].

Cardiorenal safety Hyperkalemia management Comparative effectiveness

Avoidance of Hyperparathyroidism and Volume Overload: Randomized Crossover Trial vs. Sodium Polystyrene Sulfonate

In a randomized crossover trial of 20 pre-dialysis hyperkalemic patients treated for 4 weeks each with CPS or SPS, SPS significantly increased intact parathyroid hormone (iPTH) and atrial natriuretic peptide (ANP) while decreasing serum calcium and magnesium. In contrast, CPS reduced iPTH and did not elevate sodium or ANP levels [1].

Mineral metabolism Bone health Volume status

Zero Sodium Content: Pharmacopeial Specification vs. Sodium Polystyrene Sulfonate

British Pharmacopoeia 2025 monograph specifies that Calcium Polystyrene Sulfonate contains not more than 0.1% sodium (as an impurity) [1]. In contrast, Sodium Polystyrene Sulfonate delivers approximately 1500 mg of sodium per 15 g dose as an intended exchange ion [2].

Sodium restriction Fluid management Formulation control

Standardized Potassium Exchange Capacity: Pharmacopeial Specification for Batch-to-Batch Consistency

British Pharmacopoeia 2025 requires that Calcium Polystyrene Sulfonate exchanges 1.3–2.0 mEq potassium per gram (dried basis) [1]. This specification is validated by ion chromatography methods that simultaneously quantify sodium, calcium, and potassium exchange capacity with intra-day precision (RSD) of 1.3–4.7% [2].

Quality control Potency assurance Pharmacopeial compliance

Comparable Efficacy to Sodium Zirconium Cyclosilicate with Favorable Cost-Effectiveness in Acute Hyperkalemia

A retrospective observational study of 138 hospitalized patients (65 receiving SZC, 73 receiving CPS) found that both agents reduced plasma potassium to a similar degree: CPS reduced K⁺ by 1.17 mmol/L (from 6.07 mmol/L), while SZC reduced K⁺ by 1.24 mmol/L (from 6.03 mmol/L) over a comparable time frame (2.97 vs. 3.00 days) [1].

Cost-effectiveness Acute care Comparator efficacy

Pharmacopeial Purity Standard for Residual Styrene Monomer (≤1 ppm) Ensures Patient Safety

Both British Pharmacopoeia 2025 and Japanese Pharmacopoeia 16th Edition require that residual styrene monomer in Calcium Polystyrene Sulfonate not exceed 1 ppm (0.0001% w/v) [1][2]. Validated GC methods using Chromosorb WAW DMCS or Uniport HP supports achieve theoretical plates >3,500 and symmetry factors of ~1.05 for precise styrene quantification [2].

Impurity control Toxicology Quality assurance

Calcium Polystyrene Sulfonate (37286-92-3): Evidence-Based Application Scenarios for Procurement and Research Prioritization


Clinical Procurement for Patients with Heart Failure or Sodium-Restricted Diets

Based on real-world evidence that sodium polystyrene sulfonate (SPS) increases heart failure risk (HR 1.24 vs. CPS) [1] and delivers ~1500 mg sodium per 15 g dose [2], CPS is the preferred cation-exchange resin for hyperkalemic patients with concurrent heart failure, hypertension, or fluid overload. Formulary committees should prioritize CPS over SPS in these populations to mitigate iatrogenic volume expansion.

Research Use in Pre-Dialysis CKD Models Investigating Mineral Metabolism

In randomized crossover studies, CPS reduced iPTH and maintained serum calcium/magnesium homeostasis, whereas SPS significantly increased iPTH and decreased calcium/magnesium [1]. Researchers studying the interplay between potassium binding and secondary hyperparathyroidism in CKD should select CPS as the control resin to avoid confounding effects on mineral metabolism.

Hospital Formulary Evaluation: Cost-Effective Alternative to Newer Binders

CPS demonstrated equivalent acute potassium-lowering efficacy to sodium zirconium cyclosilicate (SZC) (1.17 mmol/L vs. 1.24 mmol/L reduction) in hospitalized patients [1]. Given the small cost difference, CPS represents a value-based formulary option for institutions seeking to manage hyperkalemia without incurring the premium pricing of newer agents.

Pharmaceutical Quality Control and Analytical Method Development

The BP 2025 and JP 16 monographs provide validated acceptance criteria for CPS, including potassium exchange capacity (1.3–2.0 mEq/g) [1], sodium content (≤0.1%) [1], and residual styrene (≤1 ppm) [2]. These specifications support QC laboratories in developing or validating ion chromatography and GC methods for batch release testing of CPS raw material and finished dosage forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium polystyrene sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.